4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol
Description
Properties
IUPAC Name |
4-[(5-bromo-4-methylpyridin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-5-10(13-6-9(7)11)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBWYRGPPNOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Step
- Bromination is typically carried out using liquid bromine in the presence of a base such as potassium carbonate.
- The solvent system often includes chloro solvents (e.g., dichloromethane) combined with alcohol solvents like 2-butanol .
- The reaction temperature is critical and maintained between 0°C and 5°C to control the selectivity and minimize side reactions.
- This step yields the 5-bromo-4-methyl-2-pyridinyl intermediate with high purity, as the use of 2-butanol helps wash out impurities effectively.
| Parameter | Details |
|---|---|
| Brominating agent | Liquid bromine |
| Base | Potassium carbonate (inorganic) |
| Solvent | Dichloromethane + 2-butanol |
| Temperature | 0–5°C |
| Outcome | High purity 5-bromo intermediate |
This method is adapted from improved bromination processes reported in patent literature, emphasizing enhanced yield and purity through solvent and temperature control.
Amination and Coupling
- The amino group introduction on the pyridine ring is typically achieved by reacting the brominated intermediate with a suitable amine source .
- Amines used can include ammonium salts, anhydrous ammonia, or primary amines depending on the desired substitution pattern.
- The reaction is conducted in polar aprotic or mixed solvents such as N-methyl pyrrolidone, ketones, ethers, or alcohols .
- Coupling with the butanol moiety involves nucleophilic substitution or reductive amination strategies, often under mild conditions to preserve functional groups.
- Protective groups such as benzyloxycarbonyl (Cbz) may be used temporarily to protect amine functionalities during multi-step synthesis.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amination | Ammonium salts or amines, base, solvent | Controlled temperature (0–25°C) |
| Coupling | Butanol derivative, coupling agents | Mild conditions, possible catalysts |
This approach aligns with methodologies for preparing similar pyridinyl amine derivatives, ensuring regioselectivity and functional group compatibility.
Oxidation and Functional Group Transformations
- Oxidizing agents like Dess-Martin periodinane may be employed to oxidize intermediate alcohols or amines to ketones or imines as needed.
- Reductive amination can be used to convert aldehyde intermediates to amines, facilitating the formation of the amino-butanol linkage.
- Reaction conditions are optimized to avoid over-oxidation or side reactions.
Purification and Isolation
- After synthesis, the reaction mixture is often subjected to:
- Vacuum concentration to remove solvents.
- Aqueous workup with sodium bicarbonate or acidification with hydrochloric acid to adjust pH.
- Extraction using organic solvents such as isopropyl acetate or ethyl acetate.
- Recrystallization from methanol or other suitable solvents to purify the final compound.
- The final product is isolated as a solid, filtered, and dried to achieve high purity (>98%) with minimal impurities (e.g., halogenated by-products less than 0.05%).
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Bromination | Liquid bromine, K2CO3 (base) | 0–5°C | Dichloromethane + 2-butanol | Selective 5-position bromination |
| Amination | Ammonium salts or primary amines, base | 0–25°C | Polar aprotic solvents | Amino group introduction |
| Coupling | Butanol derivative, coupling agents | Mild (room temp) | Ketones, ethers, alcohols | Formation of amino-butanol link |
| Oxidation (if needed) | Dess-Martin periodinane or reductive amination | Controlled | Appropriate organic solvents | Functional group transformations |
| Purification | Acid/base workup, extraction, recrystallization | Ambient | Isopropyl acetate, methanol | High purity isolation |
Research Findings and Optimization Insights
- The use of 2-butanol in bromination significantly improves impurity removal and yield.
- Maintaining low temperatures (0–5°C) during bromination and amination steps enhances selectivity and reduces side products.
- Employing organic bases like N-methyl pyrrolidone or inorganic bases such as potassium carbonate facilitates efficient reactions.
- Protective groups such as benzyloxycarbonyl enable multi-step synthesis without degradation of sensitive amine groups.
- Purification by careful aqueous washing and recrystallization yields compounds with purity exceeding 98%, suitable for pharmaceutical or advanced chemical applications.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanone.
Reduction: Formation of 4-[(4-methyl-2-pyridinyl)amino]-2-butanol.
Substitution: Formation of 4-[(5-azido-4-methyl-2-pyridinyl)amino]-2-butanol or 4-[(5-thio-4-methyl-2-pyridinyl)amino]-2-butanol.
Scientific Research Applications
Medicinal Chemistry
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit certain kinases, which are pivotal in cancer progression and cell cycle regulation.
- Receptor Binding : Its structural features enable it to bind to various receptors, indicating potential applications in pharmacology for treating neurological disorders or metabolic diseases.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar pyridine derivatives have demonstrated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural analogs show promise against resistant strains.
- Cytotoxicity Assays : Compounds with similar structures can affect cancer cell lines by inducing apoptosis or inhibiting proliferation. This suggests that further investigation into this compound could reveal similar effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : In vitro tests demonstrated that derivatives of similar pyridine compounds exhibit antimicrobial properties against various bacterial strains.
- Cytotoxicity Assays : Research involving cytotoxicity assays has indicated that compounds with similar structures can affect cancer cell lines by inducing apoptosis or inhibiting proliferation.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-pyridinyl)amino]-2-butanol
- 4-[(4-Methyl-2-pyridinyl)amino]-2-butanol
- 4-[(5-Chloro-4-methyl-2-pyridinyl)amino]-2-butanol
Uniqueness
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited in various applications, making it a valuable compound for research and development.
Biological Activity
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The presence of bromine and amino groups facilitates binding to these targets, which can lead to inhibition or modulation of their functions. This mechanism is crucial for understanding the compound's pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate a range of effectiveness against different pathogens:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Additionally, antifungal activity has been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Case Studies
- In Vitro Studies : A series of in vitro tests evaluated the antibacterial and antifungal efficacy of the compound alongside other pyridine derivatives. The results indicated that halogen substituents, particularly bromine, significantly enhance bioactivity .
- Structure-Activity Relationship (SAR) : An SAR study revealed that modifications to the pyridine ring could alter biological activity significantly. Compounds with electron-donating or electron-withdrawing groups exhibited varied antibacterial properties, suggesting that the electronic nature of substituents plays a critical role in activity .
Research Findings
Several research articles have documented the biological evaluation of related compounds, emphasizing the importance of structural features:
- Anticancer Activity : Although not directly tested on cancer cell lines, similar compounds have shown promising anticancer properties, indicating potential for further exploration in this area .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in bacterial metabolism suggests a mechanism for its antibacterial action, warranting further investigation into its pharmacokinetic properties .
Q & A
Q. What are the recommended synthetic routes for 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol, and how can purity be validated?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-bromo-4-methyl-2-aminopyridine with 2-butanol derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) with a base like K₂CO₃. Catalytic agents such as Pd-based catalysts may enhance yield in cross-coupling reactions .
- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%). Confirm structural integrity via -NMR (e.g., pyridinyl proton signals at δ 8.2–8.5 ppm) and mass spectrometry (expected molecular ion peak at m/z 285.2) .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Spectroscopic Confirmation :
- NMR : Compare - and -NMR data with computational predictions (e.g., DFT calculations). Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad) and pyridinyl carbons (δ 150–160 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Analyze using a Bruker D8 Venture diffractometer (resolution ≤ 0.84 Å) to determine bond angles and spatial arrangement .
Q. What safety protocols are critical when handling brominated pyridine derivatives like this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
- Disposal : Neutralize waste with 10% sodium bicarbonate before disposal via licensed hazardous waste services. Contaminated glassware should be rinsed with acetone followed by ethanol .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Controlled Replication : Test solubility in DMSO, ethanol, and hexane at 25°C and 40°C. Use UV-Vis spectroscopy (λ = 270 nm) to quantify saturation points.
- Computational Modeling : Apply COSMO-RS simulations to predict solvent interactions. Compare with experimental results to identify outliers caused by impurities or hydration effects .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Reaction Optimization :
- Temperature : Screen reactions between 60°C and 120°C to balance kinetics and side reactions.
- Catalysts : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor yield via gravimetric analysis .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states for nucleophilic attacks or oxidative pathways. Compare HOMO/LUMO energies with electrophilic partners.
- MD Simulations : Simulate solvent interactions to predict stability under varying pH conditions. Validate with experimental kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
